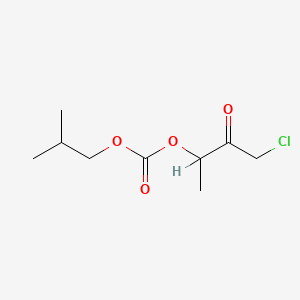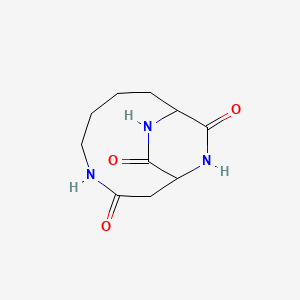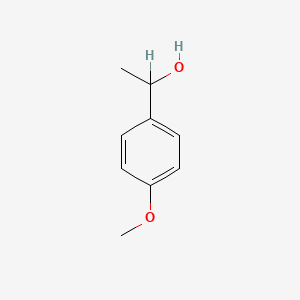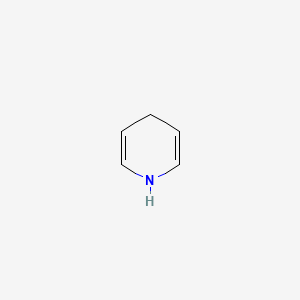
ACID RED 106
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACID RED 106, also known as disodium 4-hydroxy-3-phenylazo-5-((p-tolyl)sulphonylamino)naphthalene-2,7-disulphonate, is a synthetic azo dye. It is commonly used in various industries for its vibrant red color and is known for its excellent solubility in water. The compound has a molecular formula of C23H17N3Na2O9S3 and a molecular weight of 621.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACID RED 106, typically involves the diazotization of aniline followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid. The reaction conditions often include maintaining an alkaline environment to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually isolated by filtration, washed, and dried to obtain a pure crystalline powder .
Chemical Reactions Analysis
Types of Reactions
ACID RED 106, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo bond can occur in the presence of reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ACID RED 106, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products
Mechanism of Action
The mechanism of action of ACID RED 106, primarily involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
C.I. Acid Red 18: Another azo dye with similar applications but different molecular structure.
C.I. Acid Red 73: Known for its use in textile dyeing and similar chemical properties.
C.I. Acid Red 57: Used in various industrial applications with comparable solubility and stability
Uniqueness
ACID RED 106, stands out due to its specific molecular structure, which provides unique binding properties and stability. Its excellent solubility in water and vibrant red color make it particularly valuable in applications requiring high-quality dyes .
Properties
CAS No. |
6844-74-2 |
|---|---|
Molecular Formula |
C23H19N3NaO9S3 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35); |
InChI Key |
VKBIAWIONBIBLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
| 6844-74-2 | |
Synonyms |
C.I. Acid Red 106 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)











